NF-κB Pathway Inactivity Profile: Consistent Lack of Potency Across Five Orthogonal Assay Formats
CAS 921150-43-8 (PubChem SID 17450324) was profiled across five distinct NF-κB pathway assays and was found to be inactive in all formats, with EC50 values consistently > 4 μM. This contrasts with the IKK-2 inhibitor SC-514, which exhibits an IC50 of 11.2 μM against IKK-2 and attenuates LPS-induced NF-κB activation in THP-1 cells . The inactivity of 921150-43-8 across LPS-induced, NOD1-overexpression, and PKC-beta-mediated NF-κB activation pathways, combined with the absence of cytotoxicity in the same concentration range, establishes this compound as a selectivity-profiled inactive control for NF-κB pathway studies [1].
| Evidence Dimension | NF-κB pathway inhibitory activity (EC50) across multiple activation modalities |
|---|---|
| Target Compound Data | EC50 > 4 μM (LPS-induced NF-κB in THP-1, AID 1369); EC50 > 4 μM (NOD1 overexpression-induced NF-κB, AID 1290); EC50 > 4 μM (PKC-beta inhibition, AID 1280) |
| Comparator Or Baseline | SC-514: IKK-2 IC50 = 11.2 μM; attenuates LPS-induced NF-κB gene expression in synovial fibroblasts (IC50 = 20 μM for IL-6, 20 μM for IL-8) |
| Quantified Difference | ≥ 2.8-fold difference (target inactive at 4 μM vs SC-514 IC50 at 11.2 μM for isolated IKK-2); functional NF-κB pathway inhibition absent for target at concentrations where SC-514 is active |
| Conditions | Cell-based assays: THP-1 monocytes, HEK293T cells; biochemical assay: recombinant PKC-beta. Assays performed at Sanford-Burnham Center for Chemical Genomics. |
Why This Matters
This consistent inactivity profile across orthogonal NF-κB assays makes CAS 921150-43-8 a rigorously characterized negative control compound, a utility that active IKK-2 inhibitors like SC-514 cannot fulfill.
- [1] PubChem BioAssay: AID 1369 (LPS-induced NF-κB, THP-1, EC50 > 4 μM); AID 1290 (NOD1 overexpression NF-κB, EC50 > 4 μM); AID 1280 (PKC-beta, EC50 > 4 μM). Substance SID 17450324. View Source
